molecular formula C30H50O2 B1583970 Ainidiol CAS No. 6750-30-7

Ainidiol

Cat. No. B1583970
CAS RN: 6750-30-7
M. Wt: 442.7 g/mol
InChI Key: IOPDFSGGBHSXSV-UHFFFAOYSA-N
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Description

Ainidiol, also known as 1,4-dihydroxy-2-methoxybenzene, is a natural product found in various plants, including the bark of the magnolia tree. It is a phenolic compound that has been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anti-tumor activities. Ainidiol has also been studied for its potential applications in the pharmaceutical and food industries.

Scientific Research Applications

Biomedical Applications of Nanoparticles

One study explored the development of biocompatible nanomaterials using herbs, specifically focusing on herbal nanoparticles prepared from shade-dried leaves of Acalypha indica for potential biomedical applications. These nanoparticles exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, significant larvicidal activity, and were biocompatible with zebrafish (Danio rerio), suggesting their usefulness in medicinal applications (Karthik et al., 2017).

Electroacoustic Devices

Another paper discussed the use of aluminum nitride (AlN) in electroacoustic devices, highlighting the material's piezoelectric properties and its application in surface acoustic wave filters. This study indicates the potential of AlN in the development of devices that require high-performance materials (Engelmark et al., 2001).

Health Effects of Specific Compounds

Research on the effects of dietary antioxidant compounds like hesperidin and naringin on blood glucose levels and hepatic enzymes in diabetic mice models showed that these compounds could play significant roles in managing hyperglycemia, indicating the importance of bioflavonoids in dietary interventions for diabetes mellitus (Jung et al., 2004).

properties

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPDFSGGBHSXSV-IMLFCHQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986880
Record name Arnidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arnidiol

CAS RN

6750-30-7
Record name Arnidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arnidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARNIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Kasprzyk, M Fonberg‐Broczek - Physiologia Plantarum, 1967 - Wiley Online Library
… Biosynthesis of triterpenic nionols, i|i-taraxasterol and taraxasterol, precedes the formation of the diols faradiol and ainidiol. It can he inferred from the course of accumulation of these …
Number of citations: 14 onlinelibrary.wiley.com

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